

YL-0919 chemical structure and synthesis pathway

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Compound of Interest

Compound Name: YL-1-9

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An In-depth Technical Guide to YL-0919 (Hypidone)

This document provides a comprehensive overview of the chemical properties, pharmacological profile, and mechanisms of action of YL-0919 (also known as Hypidone), a novel investigational antidepressant. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

YL-0919 is a novel compound identified for its potential as a fast-acting antidepressant.^[1] Its chemical identity is well-characterized, and it is typically used in research as the hydrochloride salt.^{[2][3]}

IUPAC Name: 1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one^[2] Developmental Code Name: YL-0919, Hypidone^[2]

Identifier	Value	Reference
CAS Number	1339339-18-2 (free base), 1339058-04-6 (HCl salt)	[2]
Molecular Formula	C18H22N2O2 (free base), C18H23ClN2O2 (HCl salt)	[2][3]
Molar Mass	298.386 g·mol ⁻¹ (free base), 334.84 g·mol ⁻¹ (HCl salt)	[2][3]
SMILES	<chem>O=C1C=CC=CN1CC2(O)CCN(CC3=CC=CC=C3)CC2.[H]Cl</chem>	[3]
InChI Key	BGMVOROUOUVVRV- UHFFFAOYSA-N (free base)	[2]
Purity	≥99% to >99.8%	[4][5][6][7]
Appearance	Solid white powder	[6][7][8]

Synthesis Pathway

Detailed, step-by-step synthesis protocols for YL-0919 are not publicly available in the reviewed literature. Multiple sources state that the compound was designed and synthesized by the Department of Medicinal Chemistry at the Beijing Institute of Pharmacology and Toxicology.[4][5][6][7][8] The development of YL-0919 was the result of a program to design and synthesize a series of novel compounds to identify a candidate with a dual-action mechanism as a Serotonin Partial Agonist-Reuptake Inhibitor (SPARI).[4][8]

Pharmacological Profile and Mechanism of Action

YL-0919 is a multi-target agent, primarily characterized as a dual serotonin (5-HT) reuptake inhibitor and 5-HT_{1A} receptor partial agonist.[4][9] More recent studies have also identified it as a full agonist at the 5-HT₆ receptor and an agonist at the Sigma-1 receptor (S1R).[2][7][10] This multi-faceted mechanism is believed to contribute to its potential for a rapid onset of antidepressant and anxiolytic effects with fewer side effects compared to traditional SSRIs.[1]

Quantitative Pharmacological Data

The binding affinities and functional activities of YL-0919 have been characterized in various in vitro assays.

Table 1: Receptor Binding Affinity and Transporter Inhibition

Target	Assay Type	Value	Reference
5-HT1A Receptor	Binding Affinity (Ki)	0.19 ± 0.02 nM	[4][11]
Serotonin Transporter (SERT)	Binding Affinity (Ki)	0.72 ± 0.10 nM	[4][11]
Norepinephrine Transporter (NET)	Binding Affinity (Ki)	650 nM	[11]
Dopamine Transporter (DAT)	Binding Affinity (Ki)	2652 nM	[11]
5-HT Uptake (rat synaptosomes)	Inhibition (IC50)	1.78 ± 0.34 nM	[4][11]

| 5-HT Uptake (hSERT cells) | Inhibition (IC50) | 1.93 ± 0.18 nM |[4][11] |

Table 2: Functional Activity

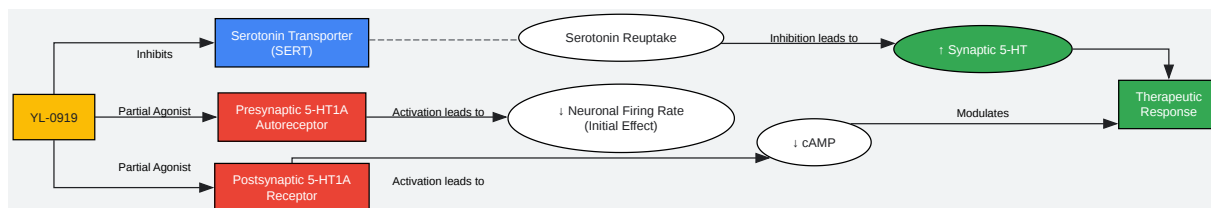
Assay	Parameter	Value	Reference
[35S]-GTPyS Binding	Potency (EC50)	1.20 ± 0.21 nM	[4]
[35S]-GTPyS Binding	Efficacy (Emax)	85.11 ± 9.70%	[4]

| cAMP Formation Inhibition | Inhibition (IC50) | ~23.9 nM |[11] |

Signaling Pathways

YL-0919's therapeutic effects are mediated through several interconnected signaling pathways. Its primary dual action on the serotonin system is believed to produce a more robust and rapid

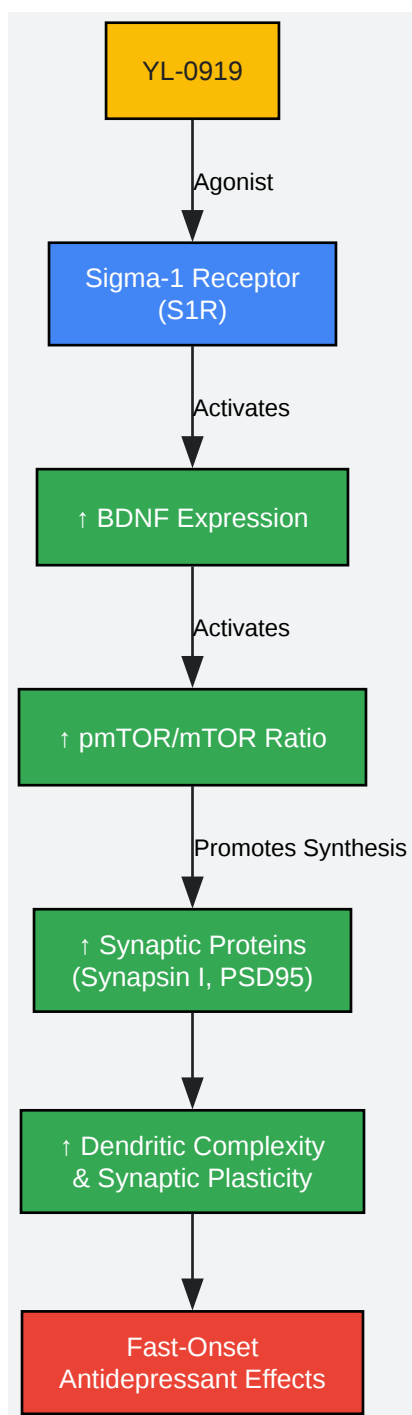
increase in synaptic 5-HT levels than SSRIs alone.[1][6] Concurrently, its activity at the Sigma-1 receptor initiates downstream signaling cascades that promote neuroplasticity.



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Caption: Dual-action mechanism of YL-0919 on the serotonin system.

The neurotrophic and synaptic effects of YL-0919 are linked to its activation of the Sigma-1 receptor, which in turn modulates the BDNF-mTOR pathway. This is thought to underlie its ability to reverse stress-induced synaptic deficits and promote neuronal plasticity.[5][10][12]



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Caption: YL-0919's effect on the Sigma-1R/BDNF/mTOR neuroplasticity pathway.

Key Experimental Protocols

While the synthesis protocol is proprietary, pharmacological studies have detailed the methods used to characterize YL-0919's effects.

Chronic Unpredictable Stress (CUS) Rat Model

This protocol is widely used to induce depressive-like behaviors in rodents and assess the efficacy of antidepressants.

- Animals: Male Sprague-Dawley rats are used.[\[4\]](#)
- Procedure: For 5 weeks, rats are subjected to a varying sequence of mild stressors, such as food/water deprivation, cage tilt, soiled cage, and altered light/dark cycle.[\[4\]](#)
- Drug Administration: YL-0919 (e.g., 1.25 and 2.5 mg/kg) or a vehicle/positive control (e.g., Fluoxetine, 10 mg/kg) is administered orally (p.o. or i.g.) daily during the stress period.[\[4\]](#)[\[5\]](#)
- Behavioral Endpoints:
 - Sucrose Preference Test (SPT): Measures anhedonia. A decrease in sucrose preference in stressed animals is expected, which is reversed by effective treatment.[\[5\]](#)
 - Forced Swim Test (FST): Measures behavioral despair. Immobility time is recorded, which is decreased by effective antidepressants.[\[5\]](#)
 - Novelty-Suppressed Feeding Test (NSFT): Measures anxiety-like behavior. The latency to eat in a novel environment is measured.[\[4\]](#)[\[5\]](#)
- Biochemical Analysis: After behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) is collected to measure levels of proteins like BDNF, pCREB, synapsin I, and PSD95 via Western blotting.[\[4\]](#)[\[5\]](#)

In Vitro [³⁵S]-GTPγS Binding Assay

This assay is used to determine the functional activity (potency and efficacy) of a compound at G-protein coupled receptors, such as the 5-HT_{1A} receptor.

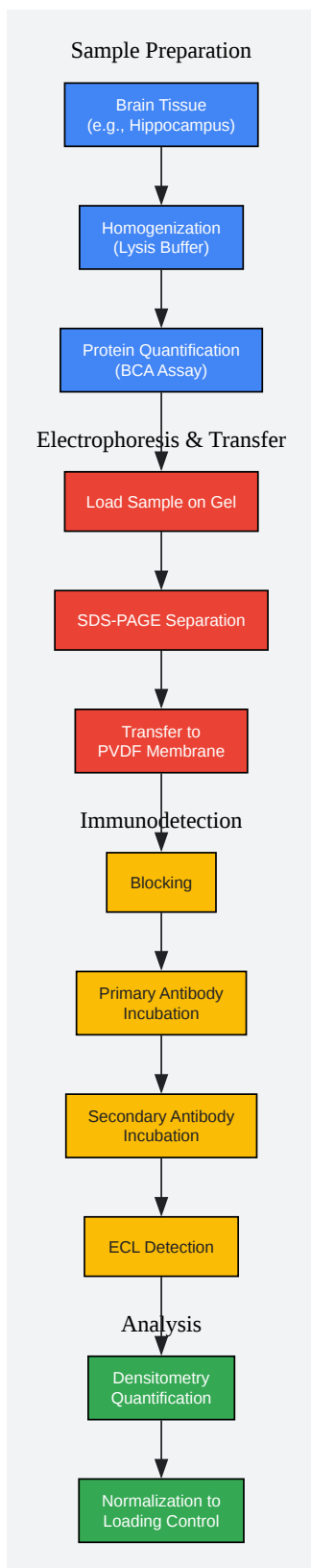
- Preparation: Membranes are prepared from rat hippocampal tissue.[\[4\]](#)

- Procedure: Membranes are incubated with varying concentrations of YL-0919 in the presence of GDP and [^{35}S]-GTPyS. Agonist binding to the receptor stimulates the exchange of GDP for [^{35}S]-GTPyS on the G-protein.
- Measurement: The amount of bound [^{35}S]-GTPyS is quantified using liquid scintillation counting.
- Analysis: Data are used to calculate EC50 (potency) and Emax (efficacy) values. For YL-0919, the EC50 was 1.20 nmol/L and Emax was 85.11%, confirming its status as a potent partial agonist.[\[4\]](#)

Western Blotting Protocol

This technique is used to quantify the expression levels of specific proteins in brain tissue.

- Sample Preparation: Hippocampal or cortical tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
- Transfer: Proteins are transferred from the gel to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., BDNF, synapsin I, PSD95, pmTOR, mTOR) and a loading control (e.g., β -actin).[\[5\]](#)[\[7\]](#)
- Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.
- Quantification: Band intensity is quantified using densitometry software and normalized to the loading control.



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Caption: Standard experimental workflow for Western blotting analysis.

Conclusion

YL-0919 (Hypidone) is a promising antidepressant candidate with a unique, multi-target pharmacological profile. Its dual action as a potent 5-HT1A partial agonist and serotonin reuptake inhibitor, combined with agonist activity at the Sigma-1 receptor, may offer a more rapid onset of therapeutic action and an improved side-effect profile. In vivo studies have consistently demonstrated its efficacy in reversing stress-induced behavioral deficits and promoting synaptic plasticity through the BDNF-mTOR signaling pathway. While detailed synthesis information is not public, the extensive pharmacological data provide a strong foundation for its continued clinical development.

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